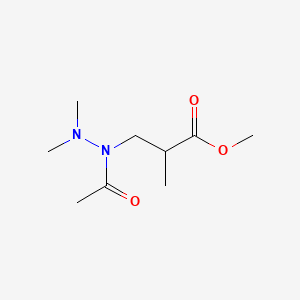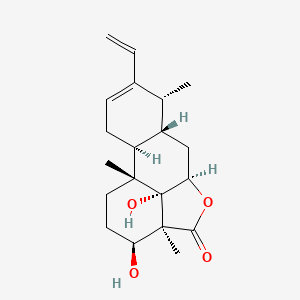
Sonomolide B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sonomolide B is a novel compound that has garnered attention due to its broad-spectrum antifungal properties. It is one of the two sonomolides, the other being Sonomolide A, isolated from a coprophilous fungus.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sonomolide B involves several steps, starting with the preparation of the core structure through a series of organic reactions. The synthetic route typically includes the formation of key intermediates, followed by cyclization and functional group modifications to achieve the final structure. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for commercial use .
化学反应分析
Types of Reactions
Sonomolide B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce alcohols or amines .
科学研究应用
Sonomolide B has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections in plants and animals.
Medicine: Explored for its potential as an antifungal agent in treating human fungal infections.
作用机制
The mechanism of action of Sonomolide B involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The compound targets specific enzymes and pathways involved in cell wall synthesis and membrane function, ultimately causing cell death. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound interferes with ergosterol biosynthesis, a key component of fungal cell membranes .
相似化合物的比较
Similar Compounds
Sonomolide A: Another antifungal compound isolated from the same fungus, with similar but distinct structural features and biological activities.
Amphotericin B: A well-known antifungal agent with a different mechanism of action, targeting fungal cell membranes by binding to ergosterol.
Fluconazole: An antifungal drug that inhibits ergosterol synthesis, similar to the proposed mechanism of Sonomolide B.
Uniqueness
This compound is unique due to its broad-spectrum antifungal activity and its potential for use in various applications beyond medicine, such as agriculture and industry. Its distinct structural features and specific mechanism of action make it a valuable compound for further research and development .
属性
CAS 编号 |
172486-69-0 |
|---|---|
分子式 |
C20H28O4 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
(1R,2S,6R,7S,9R,12S,13S,16S)-5-ethenyl-13,16-dihydroxy-1,6,12-trimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-4-en-11-one |
InChI |
InChI=1S/C20H28O4/c1-5-12-6-7-14-13(11(12)2)10-16-20(23)18(14,3)9-8-15(21)19(20,4)17(22)24-16/h5-6,11,13-16,21,23H,1,7-10H2,2-4H3/t11-,13-,14-,15-,16+,18+,19+,20-/m0/s1 |
InChI 键 |
HQKRCEBCNPNBKW-JTKBMLCESA-N |
手性 SMILES |
C[C@@H]1[C@@H]2C[C@@H]3[C@@]4([C@@]([C@H]2CC=C1C=C)(CC[C@@H]([C@@]4(C(=O)O3)C)O)C)O |
规范 SMILES |
CC1C2CC3C4(C(C2CC=C1C=C)(CCC(C4(C(=O)O3)C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





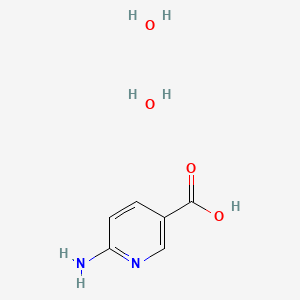
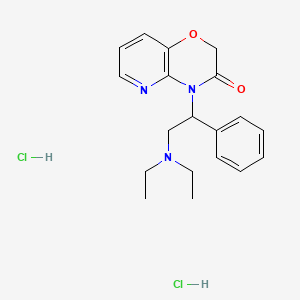

![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)
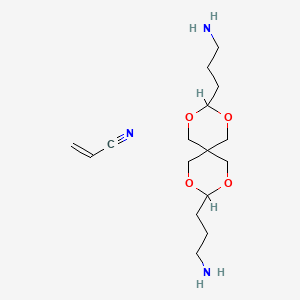
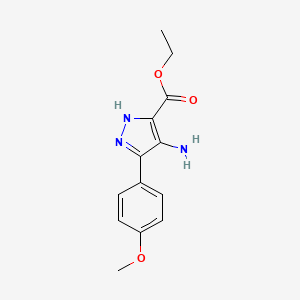
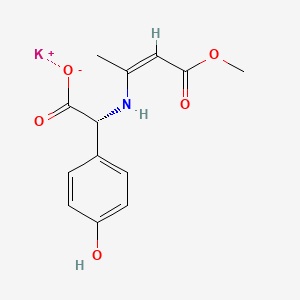

![1H-Benzimidazole, 5-(4,5-dihydro-1H-imidazol-2-yl)-2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furanyl]-](/img/structure/B12762489.png)
